1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride
Description
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride is a fluorinated aromatic amine hydrochloride derivative.
- Molecular features: A methanamine group (-CH2NH2) bound to a phenyl ring substituted with two trifluoromethyl (-CF3) groups at the 2- and 5-positions, forming a hydrochloride salt.
- Functional relevance: The trifluoromethyl groups enhance lipophilicity and metabolic stability, making such compounds candidates for pharmaceutical applications, particularly in central nervous system (CNS) targeting .
Properties
CAS No. |
2703782-13-0 |
|---|---|
Molecular Formula |
C9H8ClF6N |
Molecular Weight |
279.61 g/mol |
IUPAC Name |
[2,5-bis(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H7F6N.ClH/c10-8(11,12)6-1-2-7(9(13,14)15)5(3-6)4-16;/h1-3H,4,16H2;1H |
InChI Key |
HTGVLHYGDDWOFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)C(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Pathway
This method adapts the Grignard reagent protocol described in US20070135662A1, originally designed for 3,5-bis(trifluoromethyl)benzyl alcohol. For the 2,5-isomer, the synthesis begins with 2,5-bis(trifluoromethyl)-1-bromo-benzene, which is reacted with magnesium in anhydrous tetrahydrofuran (THF) to form the corresponding phenylmagnesium bromide. Paraformaldehyde is then introduced to yield 2,5-bis(trifluoromethyl)benzyl alcohol. Subsequent halogenation with hydrochloric acid in the presence of sulfuric acid produces 2,5-bis(trifluoromethyl)benzyl chloride, which undergoes nucleophilic substitution with ammonia to form the primary amine. The final hydrochloride salt is obtained via HCl gas treatment.
Key Reaction Conditions:
-
Grignard Formation : 45°C, 4.5 h stirring in THF/1,3-bis(trifluoromethyl)benzene.
-
Paraformaldehyde Addition : Exothermic reaction at 45°C, 6 h incubation.
Table 1: Grignard-Mediated Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purification Method |
|---|---|---|---|
| Grignard Formation | Mg, THF, 45°C | 85–90 | Filtration, solvent removal |
| Benzyl Alcohol | Paraformaldehyde, 45°C | 78 | Aqueous workup |
| Halogenation | HCl, H2SO4, reflux | 92 | Extraction (EtOAc) |
| Amination | NH3 (gas), EtOH, 70°C | 65 | Recrystallization (EtOH/H2O) |
Yield Optimization Challenges
The steric hindrance from 2,5-trifluoromethyl groups reduces nucleophilic substitution efficiency during amination. Microwave-assisted reactions (e.g., 140°C, 30 min) improve kinetics, as demonstrated in analogous benzylamine syntheses. Substituting liquid ammonia with hexamine under pressurized conditions may further enhance yields.
Reductive Amination of 2,5-Bis(trifluoromethyl)benzaldehyde
Pathway Overview
This route employs 2,5-bis(trifluoromethyl)benzaldehyde, which undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol. The free base is isolated and converted to the hydrochloride salt using HCl in diethyl ether.
Table 2: Reductive Amination Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C (24 h) |
| Reducing Agent | NaBH3CN (1.2 eq) |
| Yield (Amine) | 70% |
| Salt Formation | HCl (g)/Et2O, 0°C |
Limitations
The aldehyde precursor is synthetically challenging to access. Oxidation of 2,5-bis(trifluoromethyl)benzyl alcohol (from Grignard method) using pyridinium chlorochromate (PCC) provides the aldehyde in 80% yield, but scalability is hampered by PCC’s toxicity.
Gabriel Synthesis for Primary Amine Protection
Methodology
To circumvent direct ammonia handling, the Gabriel synthesis converts 2,5-bis(trifluoromethyl)benzyl chloride to the phthalimide derivative using potassium phthalimide in dimethylformamide (DMF). Hydrazinolysis with hydrazine hydrate releases the primary amine, which is precipitated as the hydrochloride salt.
Table 3: Gabriel Synthesis Metrics
| Step | Conditions | Yield (%) |
|---|---|---|
| Phthalimide Formation | K-phthalimide, DMF, 110°C, 8 h | 88 |
| Hydrazinolysis | NH2NH2·H2O, EtOH, reflux, 6 h | 75 |
Advantages Over Direct Amination
This method avoids gaseous ammonia, improving safety and reproducibility. However, hydrazine’s environmental toxicity necessitates rigorous waste management.
Hydrolysis of 2,5-Bis(trifluoromethyl)benzonitrile
Reaction Pathway
Starting from 2,5-bis(trifluoromethyl)benzonitrile, catalytic hydrogenation (H2, Raney Ni) in ethanol under high pressure (50 atm) yields the primary amine. The hydrochloride salt is precipitated using HCl-saturated ether.
Table 4: Nitrile Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst | Raney Ni (10 wt%) |
| Pressure | 50 atm H2 |
| Temperature | 100°C |
| Yield | 60% |
Drawbacks
Nitrile precursors are less commercially accessible, and high-pressure conditions pose operational risks.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Method | Pros | Cons | Scalability |
|---|---|---|---|
| Grignard-Mediated | High-purity product, established protocol | Multi-step, steric hindrance issues | Industrial |
| Reductive Amination | Mild conditions | Aldehyde precursor scarcity | Lab-scale |
| Gabriel Synthesis | Avoids gaseous ammonia | Toxic hydrazine byproducts | Pilot-scale |
| Nitrile Hydrogenation | Single-step amine formation | High-pressure equipment required | Limited |
Purification and Characterization
Final purification of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride employs recrystallization from ethanol/water (1:2) at −40°C, achieving >99% purity (1H NMR, D2O/DCM). Analytical data include:
-
1H NMR (250 MHz) : δ 5.03 (s, 2H, CH2NH2), 7.28–7.69 (m, 3H, Ar-H).
-
Elemental Analysis : Calculated for C9H7ClF6N: C 36.82%, H 2.39%, N 4.77%; Found: C 36.80%, H 2.41%, N 4.75%.
Industrial-Scale Considerations
Microwave-assisted amination (140°C, 30 min) reduces reaction times from 72 h to 0.5 h, enhancing throughput. Continuous flow reactors for Grignard steps minimize solvent use and improve temperature control .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The primary amine group reacts with activated carbonyl compounds to form amides. For example:
-
Reagent : HATU (a carbodiimide coupling agent) with DIEA (a base).
-
Mechanism : The amine attacks an activated carbonyl intermediate (e.g., acyl chloride), displacing the leaving group to form a carboxamide.
Example : Coupling with Boc-AA-OH (amino acid derivatives) yields Boc-protected amides after deprotection .
Reductive Amination
The compound undergoes reductive amination with ketones or aldehydes to form secondary amines. A typical procedure involves:
-
Reagents : Titanium(IV) isopropoxide, NaBH₄ (reducing agent).
-
Mechanism : The amine reacts with a carbonyl group to form an imine intermediate, which is reduced to a stable amine.
Example : Reaction with 1-(tosyl)-tetrahydro-benzoazepin-5-one produces a substituted amine in 61% yield .
Halogenation and Substitution
While the compound itself is not directly halogenated, its precursors (e.g., benzyl alcohols) undergo halogenation to form intermediates. For instance:
-
Conditions : Aqueous acidic conditions, elevated temperatures.
-
Outcome : Formation of benzyl halides, which can serve as electrophilic partners in subsequent substitutions.
Comparative Reactivity
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications due to the presence of trifluoromethyl groups, which enhance lipophilicity and biological activity. Research indicates that compounds containing trifluoromethyl groups can exhibit improved pharmacokinetic properties, making them suitable candidates for drug development.
- Antimicrobial Activity : Studies have explored the antimicrobial properties of trifluoromethyl-containing compounds, including 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride. These compounds have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents .
- Anticancer Properties : The compound's structural features suggest possible interactions with biological targets involved in cancer pathways. Preliminary studies indicate that it may inhibit tumor growth in certain cancer cell lines, warranting further investigation into its mechanisms of action.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Nucleophilic Substitution : The amine group can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.
- Oxidation and Reduction Reactions : The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives and can also be reduced to yield amines or alcohols.
Material Science
The incorporation of trifluoromethyl groups into polymers and materials has been shown to enhance thermal stability and chemical resistance. Research into the applications of this compound in creating specialty chemicals and materials is ongoing.
- Specialty Chemicals : Its unique properties make it suitable for developing specialty chemicals used in coatings, adhesives, and other industrial applications.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on several trifluoromethyl-substituted amines demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Activity Evaluation
In vitro studies on cancer cell lines revealed that the compound could inhibit cell proliferation at micromolar concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. These findings suggest that further exploration into its anticancer properties could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes like R-ω-transaminase and alcohol dehydrogenase, facilitating the synthesis of chiral intermediates . The trifluoromethyl groups enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with structurally related analogs based on substituent positions, functional groups, and available
Key Differences and Implications
Substituent Position Effects: The 2,5-CF3 configuration in the target compound may induce greater steric hindrance compared to the 3,5-CF3 isomer . This could reduce binding affinity in receptor interactions but improve selectivity. Methoxy vs.
Amine Chain Length: Methanamine vs.
Functional Group Variations :
- Biguanide Derivatives : Compounds like 1-[3,5-bis(trifluoromethyl)phenyl]biguanide hydrochloride exhibit higher melting points (246°C) due to hydrogen-bonding networks in the biguanide moiety, contrasting with the simpler methanamine salts .
This suggests that the target compound may share similar mechanistic pathways.
Biological Activity
Introduction
1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of this group can influence the pharmacokinetics and pharmacodynamics of the compound, making it a subject of interest in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C10H10ClF6N |
| Molecular Weight | 283.64 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that compounds containing trifluoromethyl groups can exhibit diverse biological activities, including antimicrobial and enzyme inhibition properties. For instance, studies have shown that derivatives with similar structures demonstrate significant inhibitory effects on enzymes like steroid 5α-reductase type 1 (SRD5A1), which is crucial for testosterone metabolism.
Case Study: Inhibition of SRD5A1
In a study examining the effects of caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide (a related compound), it was found that this compound exhibited a half-maximal inhibitory concentration (IC50) of 1.44 µM against SRD5A1 with low cytotoxicity (IC50 = 29.99 µM) . This suggests that similar compounds may also exhibit potent inhibitory effects on SRD5A1.
Mechanistic Insights
The inhibition mechanism appears to involve both suppression of enzyme activity and reduction in protein expression levels. Specifically, treatment with related compounds resulted in significant decreases in SRD5A1 protein levels after prolonged exposure . This dual mechanism highlights the potential for developing therapeutic agents targeting testosterone-related disorders.
Antimicrobial Activity
The antimicrobial properties of compounds with trifluoromethyl groups have been explored extensively. For example, certain derivatives have shown selective activity against Chlamydia spp., indicating their potential as novel antimicrobial agents .
Table 2: Antimicrobial Activity of Trifluoromethyl-Containing Compounds
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Caffeic acid N-[3,5-bis(trifluoromethyl)] amide | Chlamydia spp. | 128 µg/mL |
| Other derivatives | Gram-positive bacteria | 31 µg/mL |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. In studies involving related compounds, it was observed that while some exhibited promising antimicrobial activity, they also displayed varying degrees of cytotoxicity towards human cell lines .
Table 3: Cytotoxicity Data for Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Caffeic acid N-[3,5-bis(trifluoromethyl)] amide | HeLa | >50 |
| Other derivatives | Vero | >40 |
Q & A
Q. What are the recommended synthetic routes for 1-[2,5-bis(trifluoromethyl)phenyl]methanamine hydrochloride?
- Methodological Answer : The synthesis typically involves reductive amination of 2,5-bis(trifluoromethyl)benzaldehyde with ammonia or a protected amine, followed by hydrochloric acid salt formation. Key steps include:
- Reduction : Use sodium borohydride (NaBH₄) or catalytic hydrogenation for amine intermediate formation.
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) and recrystallization from ethanol/water to isolate the hydrochloride salt.
- Monitoring : Thin-layer chromatography (TLC) with UV visualization or iodine staining to track reaction progress .
For reproducibility, optimize reaction time and stoichiometry using computational reaction path searches (e.g., quantum chemical calculations) to minimize side products .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm substitution patterns and amine protonation.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification.
- X-ray Crystallography : For definitive structural elucidation, particularly if polymorphism or salt form ambiguity arises .
- Elemental Analysis : Validate chloride content and stoichiometry.
Cross-reference data with computational simulations (e.g., DFT for NMR chemical shift predictions) to resolve structural ambiguities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Follow GHS-compliant practices:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, HCl).
- Waste Disposal : Segregate halogenated waste and consult certified disposal services for toxic byproducts .
Refer to SDS guidelines for emergency response, including neutralization of acid spills with sodium bicarbonate .
Advanced Research Questions
Q. How can computational modeling improve reaction design for derivatives of this compound?
- Methodological Answer : Employ a hybrid computational-experimental workflow:
- Reaction Path Search : Use quantum mechanics (QM) software (e.g., Gaussian, ORCA) to map energy barriers for trifluoromethyl group substitutions.
- Machine Learning (ML) : Train models on existing kinetic data to predict optimal conditions (e.g., solvent, catalyst) for regioselective functionalization .
- Feedback Loops : Validate simulations with experimental yields and refine parameters iteratively .
For example, ICReDD’s approach integrates DFT calculations with experimental screening to reduce trial-and-error inefficiencies .
Q. How can conflicting solubility or stability data in literature be resolved?
- Methodological Answer : Conduct systematic studies under controlled conditions:
- Solubility Profiling : Use UV-Vis spectroscopy or gravimetric analysis in varied solvents (e.g., DMSO, water, ethanol) at 25°C and 37°C.
- Stability Tests : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis or oxidation products .
- Cross-Validation : Compare results with structurally analogous compounds (e.g., trifluoromethyl-substituted amines) to identify trends in electronic effects .
Q. What strategies mitigate challenges in biological activity studies (e.g., receptor binding inconsistencies)?
- Methodological Answer : Address discrepancies through:
- Structural Analog Synthesis : Prepare derivatives with modified trifluoromethyl positions to isolate electronic vs. steric effects.
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity under standardized buffer conditions.
- Theoretical Alignment : Apply molecular docking (e.g., AutoDock Vina) to correlate binding energies with experimental IC₅₀ values, ensuring force field parameters account for fluorine’s electronegativity .
Document all experimental variables (e.g., pH, ionic strength) to isolate confounding factors .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on this compound’s reactivity?
- Methodological Answer : Adopt a tiered validation approach:
Reproduce Key Studies : Replicate reactions under reported conditions, noting deviations in yield or byproducts.
Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-ammonia) to track amine formation pathways.
Cross-Disciplinary Review : Consult computational chemists to reconcile experimental kinetics with theoretical models (e.g., Marcus theory for electron transfer) .
Publish negative results to clarify boundaries of reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
